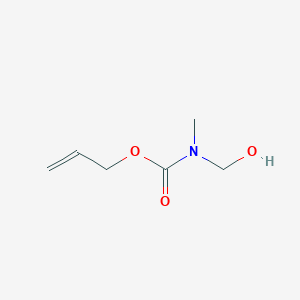
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is a heterocyclic compound that contains a benzothiadiazole core. Compounds with this core structure are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one typically involves the nitration of a precursor benzothiadiazole compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-Methyl-4-amino-2,1,3-benzothiadiazol-5(3H)-one.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the 6-position.
6-Methyl-2,1,3-benzothiadiazol-5(3H)-one: Lacks the nitro group at the 4-position.
2,1,3-Benzothiadiazole: The parent compound without any substituents.
Uniqueness
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63178-16-5 |
|---|---|
Molekularformel |
C7H5N3O3S |
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
6-methyl-4-nitro-2,1,3-benzothiadiazol-5-ol |
InChI |
InChI=1S/C7H5N3O3S/c1-3-2-4-5(9-14-8-4)6(7(3)11)10(12)13/h2,11H,1H3 |
InChI-Schlüssel |
SKQWTMDXZATGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NSN=C2C(=C1O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)





![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)



